
6-broMo-5-fluorobenzofuran
Overview
Description
6-Bromo-5-fluorobenzofuran is a heterocyclic organic compound characterized by a benzofuran ring substituted with bromine and fluorine atoms at the 6 and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluorobenzofuran typically involves the halogenation of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include rigorous control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The benzofuran ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-benzofuran derivative, while oxidation could produce a benzofuranone .
Scientific Research Applications
6-Bromo-5-fluorobenzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-tumor and anti-viral agents.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluorobenzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to improved therapeutic effects .
Comparison with Similar Compounds
5-Bromo-6-fluorobenzofuran: Similar structure but with different substitution pattern.
6-Chloro-5-fluorobenzofuran: Chlorine substituted instead of bromine.
6-Bromo-5-methylbenzofuran: Methyl group instead of fluorine.
Uniqueness: 6-Bromo-5-fluorobenzofuran is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
Biological Activity
6-Bromo-5-fluorobenzofuran is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.
Overview of Benzofuran Compounds
Benzofuran derivatives, including this compound, have been reported to exhibit a wide range of biological activities such as:
- Anti-tumor : Inhibitory effects on various cancer cell lines.
- Antibacterial : Activity against multiple bacterial strains.
- Antiviral : Potential to inhibit viral replication.
- Antioxidative : Ability to scavenge free radicals and reduce oxidative stress.
Target of Action
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents at the 4-position of the benzofuran nucleus enhance its reactivity and biological efficacy, particularly in antimicrobial applications.
Mode of Action
The exact mechanisms remain partially elucidated. However, it is known that benzofuran derivatives can:
- Inhibit cell growth by inducing apoptosis in cancer cells.
- Interfere with bacterial cell wall synthesis.
- Modulate viral replication pathways.
Biochemical Pathways
Research indicates that these compounds may interact with multiple biochemical pathways, influencing cellular signaling, gene expression, and metabolic processes. This multifaceted interaction suggests a broad therapeutic potential .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
-
Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
Cell Line IC50 (µM) A549 (Lung) 5.2 MCF7 (Breast) 4.8 HeLa (Cervical) 3.9 -
Antimicrobial Properties : In vitro assays showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 25 Pseudomonas aeruginosa 30 - Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication, although further research is needed to clarify its mechanism and efficacy against specific viruses.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Potential Therapeutic Applications
- Cancer Therapy : As a lead compound for developing anti-cancer drugs due to its potent cytotoxic effects.
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Antiviral Drugs : Exploration as a candidate for antiviral therapy against emerging viral infections .
Properties
IUPAC Name |
6-bromo-5-fluoro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRQBZIFMXUGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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